DORA 42: A Technical Guide to its Discovery and Synthesis
DORA 42: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
DORA 42 is a novel, potent, and selective dual orexin (B13118510) receptor antagonist (DORA) that has shown promise in preclinical studies for the treatment of insomnia. Its discovery stemmed from a rigorous drug development process involving high-throughput screening and subsequent lead optimization through a scaffold hopping strategy. This technical guide provides a comprehensive overview of the discovery and a plausible synthetic pathway for DORA 42, based on available scientific literature. It is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Discovery of DORA 42
The identification of DORA 42 was the result of a systematic and multi-step drug discovery campaign. The process began with a high-throughput screening (HTS) of a diverse chemical library to identify initial hits targeting the orexin receptors.
High-Throughput Screening and Initial Hit Identification
An extensive HTS campaign led to the discovery of a tricyclic pyrazolidine (B1218672) scaffold with modest activity as a dual orexin receptor antagonist. While this initial hit provided a starting point, its complex structure and suboptimal pharmacological properties necessitated further optimization.
Scaffold Hopping and Lead Optimization
Following the initial hit identification, structure-activity relationship (SAR) studies on the tricyclic pyrazolidine series proved to be challenging and did not yield compounds with the desired profile. To overcome these limitations, a scaffold hopping strategy was employed. This approach aimed to simplify the molecular architecture while retaining the key pharmacophoric elements required for orexin receptor antagonism. This led to the design and synthesis of a novel series of 2-acyl-1-biarylmethylpyrazolidines.
Emergence of DORA 42
Intensive SAR studies within the 2-acyl-1-biarylmethylpyrazolidine series culminated in the identification of DORA 42 as the lead candidate. DORA 42 exhibited a significantly improved pharmacological profile, including high potency for both orexin 1 and orexin 2 receptors, and favorable pharmacokinetic properties, making it a promising candidate for further development as a sleep aid.
The discovery workflow is illustrated in the diagram below.
Synthesis Pathway of DORA 42
While the precise, step-by-step experimental protocol for the synthesis of DORA 42 is not publicly available in its entirety, a plausible synthetic route can be postulated based on the structure of 2-acyl-1-biarylmethylpyrazolidines and general principles of organic synthesis. The proposed pathway involves the formation of the core pyrazolidine ring, followed by functionalization at the N1 and N2 positions.
A generalized synthetic scheme is presented below.
Physicochemical and Pharmacological Data
The following table summarizes the key in vitro and in vivo parameters of DORA 42 based on available information.
| Parameter | Value | Reference |
| Chemical Formula | C₂₅H₂₄N₄O₂ | [1] |
| Molecular Weight | 428.49 g/mol | [1] |
| Target(s) | Orexin 1 Receptor (OX1R), Orexin 2 Receptor (OX2R) | [1][2] |
| Mechanism of Action | Dual Antagonist | [1][2] |
| CAS Number | 1030377-48-0 | [2] |
Note: Specific quantitative data on receptor binding affinities (Ki or IC50 values) and in vivo efficacy are not detailed in the publicly accessible abstracts. Access to the full publication is required for this information.
Experimental Protocols
Detailed experimental protocols for the synthesis and pharmacological characterization of DORA 42 are contained within the primary scientific literature, which is not fully accessible at the time of this writing. However, a general outline of the likely methodologies is provided below.
General Synthetic Chemistry Procedures
The synthesis of DORA 42 and its analogs would likely follow standard organic chemistry techniques. This would include:
-
Reaction Setup: Reactions would be carried out in appropriate glassware under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used.
-
Reagent Addition: Reagents would be added in a controlled manner, often at specific temperatures (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Progress of the reactions would be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, reactions would be worked up to isolate the crude product. This typically involves extraction and washing. Purification of the final compounds and intermediates would be achieved using column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC).
-
Structural Characterization: The identity and purity of the synthesized compounds would be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and HPLC.
In Vitro Pharmacological Assays
The evaluation of DORA 42's activity at the orexin receptors would likely involve the following assays:
-
Receptor Binding Assays: To determine the binding affinity of DORA 42 to OX1R and OX2R, radioligand binding assays would be performed using cell membranes prepared from cells stably expressing the respective human orexin receptors.
-
Functional Assays: To assess the antagonist activity, functional assays measuring the inhibition of orexin-A or orexin-B induced signaling would be conducted. A common method is a calcium mobilization assay (e.g., using a FLIPR instrument) in cells co-expressing the orexin receptor and a G-protein that couples to the calcium signaling pathway.
Conclusion
DORA 42 is a promising dual orexin receptor antagonist discovered through a well-defined drug discovery process that included high-throughput screening and a successful scaffold hopping strategy. While detailed experimental procedures and comprehensive quantitative data are proprietary and part of the full scientific publication, this guide provides a thorough overview of the discovery process and a plausible synthetic pathway for this novel compound. Further research and clinical development will be necessary to fully elucidate the therapeutic potential of DORA 42 for the treatment of insomnia and other sleep-related disorders.
